Emeguisin B was recently identified as one of several depsidone compounds in the medicinal mushroom Ganoderma lucidum [1].
The analysis was performed using UHPLC/Q-TOF-MS/MS (Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry), which is a high-resolution and accurate mass technique [1]. The study specifically used high-resolution negative-mode detection for this analysis [1].
The diagram below outlines the general experimental workflow for identifying this compound as described in the research.
General workflow for the tentative identification of this compound from Ganoderma lucidum extract using LC-MS/MS.
The table below summarizes the specific information available from the search results.
| Aspect | Available Information |
|---|---|
| Compound Class | Depsidone [1] |
| Instrumentation | UHPLC/Q-TOF-MS/MS [1] |
| Ionization Mode | High-resolution negative-mode [1] |
| Biological Source | Ganoderma lucidum (fruiting bodies) [1] |
| Extraction Solvent | Ethyl Acetate [1] |
| Fragmentation Data | Information not found in search results |
| Precise m/z Values | Information not found in search results |
| Detailed LC Conditions | Information not found in search results |
Emeguisin B was first identified during a systematic investigation of secondary metabolites produced by the filamentous fungus Emericella unguis (strain IFM 42017) [1] [2]. This discovery was notable as it was the first report of depsidones incorporating two 1-methylprop-1-enyl groups within a single molecule [2].
The table below summarizes its core structural and isolation data:
| Property | Description |
|---|---|
| CAS Registry Number | 117032-55-0 [1] |
| Molecular Formula | C({24})H({25})ClO(_{5) [1] |
| Molecular Weight | 428.9 g/mol [1] |
| IUPAC Name | 7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one [1] |
| Class of Compound | Depsidone (a type of polyketide) [3] [4] |
| Initial Source | Mycelial extract of Emericella unguis (IFM 42017) [2] |
| Year of First Report | 1988 [2] |
Research has indicated that this compound possesses a range of significant biological properties, making it a candidate for various applications [1].
The general workflow for isolating this compound and similar fungal metabolites involves several key stages, from cultivation to structure elucidation. The diagram below outlines this process.
The initial isolation and subsequent studies indicate that Aspergillus unguis can be cultivated on solid media like rice, often for several weeks under static conditions to produce secondary metabolites [3] [4]. The depsidones are typically extracted from the mycelium, after which the crude extract undergoes various chromatographic separations to isolate individual compounds for identification and activity testing [3] [2].
The unique structure and promising bioactivities of this compound highlight its potential for further investigation [3] [1]. Future research may focus on:
For research and development purposes, the core chemical data for Emeguisin B is as follows:
| Property | Description |
|---|---|
| IUPAC Name | 7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one [1] [2] |
| CAS Number | 117032-55-0 [1] [2] |
| Molecular Formula | C24H25ClO5 [1] [2] |
| Molecular Weight | 428.9 g/mol [1] [2] |
| Chemical Class | Depsidone (a rare class of phenolic compounds) [3] [4] |
The molecular structure of this compound features a depsidone core and characteristic side chains.
Diagram: this compound features a core depsidone structure with chloro, methoxy, and two isomeric but-2-en-2-yl groups.
The identification of this compound in a novel source like Ganoderma lucidum follows a rigorous analytical workflow. The methodology below, derived from the recent study, can serve as a protocol for similar investigations [3].
Diagram: Key steps for identifying this compound in fungal extracts, from extraction to data analysis.
This compound is recognized for its potential bioactive properties, which make it a subject of interest in drug discovery.
| Activity | Reported Mechanism / Effect | Research Context |
|---|---|---|
| Anticancer | Strong binding affinity to cancer-related targets (AKT1, CDK2) in molecular docking studies [3]. | Identified in bioactive G. lucidum extract with cytotoxicity against HepG2, HCT116, MCF7, A549 cell lines [3]. |
| Antimicrobial | Disruption of microbial membrane integrity; activity against Gram-positive bacteria and fungi [1]. | Compound data sheets and commercial catalogs list these properties [1] [2]. |
Emeguisin B is a depsidone, a class of phenolic polyketide compounds, and was tentatively identified in the fruiting bodies of the medicinal mushroom Ganoderma lucidum [1].
The identification was made through a non-targeted analysis of the mushroom's ethyl acetate extract using UHPLC/Q-TOF-MS/MS, relying on high-resolution mass detection and characteristic fragmentation patterns rather than isolation of the pure compound [1]. The experimental workflow for this identification is summarized below:
A significant challenge in creating a detailed profile is the lack of specific quantitative data for this compound in the available literature.
The following table summarizes the confirmed and missing information.
| Information Category | Status for this compound | Notes |
|---|---|---|
| Natural Source | Identified | Ganoderma lucidum (tentative via LC-MS) [1] |
| Chemical Class | Identified | Depsidone [1] |
| Identification Method | Identified | UHPLC/Q-TOF-MS/MS [1] |
| Specific IC₅₀/Cytotoxicity | Not Available | Data only for the complex crude extract [1] |
| Specific MIC/Antibacterial | Not Available | Not reported in the found literature |
| Detailed Isolation Protocol | Not Available | Identification was non-targeted, not a purification study |
To obtain the detailed data required for drug development, you may need to consult specialized natural product chemistry databases or explore the following:
The following diagram illustrates the established biosynthetic pathway for nornidulin, a core depsidone. The pathway for Emeguisin B is anticipated to be very similar, potentially differing only in final tailoring steps like halogenation.
Overview of the nornidulin biosynthetic pathway, a model for this compound synthesis [1] [2].
The biosynthesis is directed by the dep gene cluster. The table below summarizes the functions of key genes involved in constructing the depsidone core, which is shared among compounds like nornidulin and this compound [1].
| Gene | Protein Type | Function in Pathway |
|---|---|---|
depD |
Highly-reducing Polyketide Synthase (hrPKS) | Collaborates with depH to synthesize the initial depside scaffold [1]. |
depH |
Non-reducing Polyketide Synthase (nrPKS) | Works with depD to build the depside skeleton; gene disruption abolishes production [1]. |
depG |
Cytochrome P450 Monooxygenase | Catalyzes the key ether bond formation to create the tricyclic depsidone structure [1]. |
depF |
Decarboxylase | Removes a carboxyl group from the intermediate; exhibits substrate promiscuity [1]. |
| Halogenase | Halogenase (remote) | Not within the main dep cluster; responsible for multiple halogenation steps [1]. |
The elucidation of this pathway relied on several core molecular biology techniques. Here are the detailed methodologies for key experiments:
This protocol was used to inactivate core genes and observe the resulting changes in metabolite production [1].
depH or depD).This method was employed to confirm the function of the PKS genes by expressing them in a well-characterized host that does not naturally produce the compounds [1].
depD and depH) into fungal expression vectors.This compound is part of the same depsidone family. Structure-Activity Relationship (SAR) studies indicate that triple-halogenated depsidones like nornidulin and Emeguisin A show the strongest anti-pathogenic activity [1]. The established nornidulin pathway serves as a direct blueprint for this compound, which likely shares the initial biosynthetic steps up to the depsidone core, differing in the final tailoring modifications, such as the pattern of halogenation [3].
The discovery that a single, remotely located halogenase is responsible for multiple halogenations is particularly significant for drug development. It opens the possibility of using metabolic engineering to create novel analogs of this compound and related depsidones with potentially improved efficacy or altered biological activity [1].
Emeguisin B is a specialized fungal depsidone, a class of polycyclic aromatic compounds characterized by two monocyclic aromatic units linked by both an ester bond and an ether bond, forming a rigid tricyclic system. This compound belongs to the "mixed" series of depsidones and is part of a growing family of fungal natural products gaining significant attention for their diverse bioactivities and potential therapeutic applications. First identified from fungi in the Emericella/Aspergillus group, recent research has expanded its known natural sources and revealed promising antioxidant and anticancer properties through advanced analytical techniques and molecular docking studies.
The compound's significance stems from its structural complexity and observed biological activities, positioning it as a potential lead compound for drug development. Recent investigations utilizing UHPLC/Q-TOF-MS/MS have tentatively identified this compound in medicinal mushrooms like Ganoderma lucidum, significantly broadening its potential availability and research interest. This technical whitepaper provides a comprehensive scientific overview of this compound, covering its chemical properties, natural sources, quantified bioactivities, research methodologies, and potential mechanisms of action for researchers and drug development professionals.
This compound possesses a complex molecular architecture characteristic of depsidones, with the following definitive chemical specifications:
The structure features the characteristic depsidone core (11H-dibenzo[b,e][1,4]dioxepin-11-one) with specific substituents that influence its physicochemical properties and biological activity. The presence of a chlorine atom at position 5, hydroxy group at position 6, and methoxy group at position 14 contribute to its polarity and hydrogen-bonding capacity, while the bis(but-2-en-2-yl) substituents enhance lipophilicity [1].
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source/Method |
|---|---|---|
| Water Solubility | 0.001 g/L | ALOGPS [1] |
| logP | 6.32 | ALOGPS [1] |
| logP | 6.98 | ChemAxon [1] |
| pKa (Strongest Acidic) | 8.13 | ChemAxon [1] |
| pKa (Strongest Basic) | -3.8 | ChemAxon [1] |
| Polar Surface Area | 64.99 Ų | ChemAxon [1] |
| Hydrogen Bond Donor Count | 1 | ChemAxon [1] |
| Hydrogen Bond Acceptor Count | 3 | ChemAxon [1] |
| Rotatable Bond Count | 3 | ChemAxon [1] |
These properties indicate this compound is a highly lipophilic, weakly acidic compound with limited water solubility—characteristics that influence its extraction, isolation, and potential bioavailability profiles. The relatively high logP value suggests significant membrane permeability but may pose formulation challenges for therapeutic applications.
This compound is produced by specific fungal species, primarily within the Aspergillus genus:
Aspergillus unguis belongs to the Aspergillus section Nidulantes and has been isolated from diverse environments including soils, lichens, and marine organisms such as jellyfish and sponges [6] [7]. This fungus demonstrates remarkable metabolic versatility and responds well to the "One Strain Many Compounds" (OSMAC) strategy, where manipulation of cultivation conditions (media composition, salinity, carbon/nitrogen sources) can modulate secondary metabolite production [6] [7].
The recent tentative identification of this compound in Ganoderma lucidum represents a significant expansion of its known natural occurrence, suggesting depsidone production may be more widespread among medicinal mushrooms than previously recognized [3] [4]. This finding is particularly valuable for exploring sustainable production sources beyond traditional laboratory fermentation.
This compound demonstrates several biologically relevant activities with potential therapeutic implications:
Table 2: Cytotoxicity of Ganoderma lucidum Ethyl Acetate Extract Containing this compound
| Cell Line | Cell Type | IC₅₀/CC₅₀ (μg/mL) | Experimental Details |
|---|---|---|---|
| HepG2 | Human hepatocellular carcinoma | 85.49 ± 3.04 | MTT assay [4] [5] |
| HCT116 | Human colorectal carcinoma | 104.74 ± 4.73 | MTT assay [4] [5] |
| MCF7 | Human breast adenocarcinoma | 104.43 ± 4.21 | MTT assay [4] [5] |
| A549 | Human lung adenocarcinoma | 95.47 ± 4.02 | MTT assay [4] [5] |
| Vero | African green monkey kidney (normal) | 121.33 ± 5.06 | MTT assay [4] [5] |
The observed selectivity index (ratio of normal to cancer cell toxicity) suggests promising selective cytotoxicity against cancer cells, though further purification and compound-specific studies are needed to confirm this compound's individual contribution to this activity.
Molecular docking studies of depsidones identified in G. lucidum, including this compound, reveal strong binding affinities to cancer-related protein targets:
These computational predictions suggest potential mechanisms through which this compound may exert anticancer effects, including cell cycle arrest, induction of apoptosis, and modulation of survival signaling pathways.
Potential mechanisms of action for this compound based on molecular docking studies
Successful isolation of this compound and related depsidones typically follows this workflow:
Experimental workflow for extraction, isolation, and characterization of this compound
Key Extraction Protocol [4] [5]:
Purification Methodology [4] [5]:
UHPLC/Q-TOF-MS/MS Conditions (for tentative identification) [3] [4]:
NMR Spectroscopy (for structural elucidation) [1] [2]:
Cytotoxicity Screening Protocol [4] [5]:
Antioxidant Activity Assessment [4] [5]:
Molecular Docking Methodology [3] [5]:
Despite promising preliminary data, significant research gaps remain:
Future research should prioritize isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation, investigation of its molecular mechanisms using genetic approaches, and development of synthetic or semi-synthetic analogs to explore structure-activity relationships and optimize pharmaceutical properties.
The table below summarizes the core identification and structural data for Emeguisin B.
| Property | Description |
|---|---|
| IUPAC Name | 7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one [1] |
| Chemical Formula | C₂₄H₂₅ClO₅ [2] [1] |
| Molecular Weight | 428.9 g/mol [1] |
| CAS Registry Number | 117032-55-0 [1] |
| Compound Class | Depsidone (a polycyclic compound belonging to depsides and depsidones) [2] |
| XLogP3 | 7.2 [1] |
| Hydrogen Bond Donor Count | 1 [1] |
| Hydrogen Bond Acceptor Count | 5 [1] |
| Major Biological Source | Aspergillus unguis (teleomorph: Emericella unguis) [2] [1] |
This compound is a secondary metabolite primarily isolated from the filamentous fungus Aspergillus unguis (also known by its teleomorphic name, Emericella unguis) [2] [1]. It was first reported as early as 1988 [1].
This compound is noted for its significant biological properties. The following table summarizes its reported activities.
| Reported Activity | Notes and Context |
|---|---|
| Antimicrobial | Considered a candidate for developing new antibiotics [1]. |
| Anticancer | Preliminary studies suggest it may inhibit cancer cell growth by inducing apoptosis and causing cell cycle arrest [1]. |
| Anti-inflammatory | Shows potential in reducing inflammation [1]. |
The broader context of research on Aspergillus unguis metabolites supports the promise of this compound. Compounds from this fungus have been extensively investigated for activities including:
Producing sufficient quantities of secondary metabolites like this compound for research is a common challenge, as the genes responsible for their synthesis are often "silent" under standard lab conditions [4].
A powerful strategy to overcome this is the systematic overexpression of secondary metabolism transcription factors (TFs). The workflow below outlines this approach.
Experimental workflow for activating silent biosynthetic gene clusters via transcription factor overexpression.
This method involves genetically engineering the host fungus to overexpress a cluster-specific transcription factor using a strong, inducible promoter, which can lead to the activation of the entire biosynthetic pathway and production of the target compound [4].
Based on its profile and the success of fungal natural products, this compound has potential in several areas:
The integration of AI and machine learning is now breathing new life into natural product discovery. These platforms can computationally screen thousands of fungal metabolites to prioritize the most promising candidates, like this compound, significantly accelerating the journey from discovery to lead compound validation [5].
This compound is identified as a depsidone, a class of polyphenolic compounds known for diverse biological activities [1]. It was recently identified as one of several minor depsidones in the medicinal mushroom Ganoderma lucidum [1].
The table below summarizes the key information available from the search results:
| Property | Available Information |
|---|---|
| Compound Name | This compound [1] |
| Compound Class | Depsidone [1] |
| Biological Source | Fruiting bodies of Ganoderma lucidum (Lingzhi or Reishi mushroom) [1] |
| Identification Method | UHPLC/Q-TOF-MS/MS (Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Tandem Mass Spectrometry) [1] |
| Reported Bioactivity | Demonstrates notable anticancer activity via molecular docking against targets like AKT1, CDK2, ERK1, and TNFα [1] |
| Spectroscopic Data | Not available in the searched literature. |
Based on the general methodology described for characterizing depsidones from Ganoderma lucidum, the identification of this compound likely followed the workflow below. This diagram outlines the key steps from sample preparation to final identification.
Experimental workflow for this compound characterization
Depsidones like this compound are characterized by their distinctive chemical structure, which consists of two aromatic rings linked by both an ester and an ether bond [1]. The following diagram illustrates this general core scaffold.
General core structure of a depsidone compound
Emeguisin B was tentatively identified as one of several depsidones found in the ethyl acetate extract of the medicinal mushroom Ganoderma lucidum [1]. The study utilized UHPLC/Q-TOF-MS/MS for identification based on high-resolution mass spectrometry and characteristic fragmentation patterns [1].
Although data for this compound is unavailable, information on its structural analog Emeguisin A provides useful insights.
The table below summarizes available data for Emeguisin A:
| Property | Value for Emeguisin A | Notes |
|---|---|---|
| Molecular Formula | C({23})H({23})ClO(_5) | Suggests a moderately complex, chlorinated structure [2]. |
| Molecular Weight | 414.88 g/mol | [2] |
| CAS Number | 117032-54-9 | [2] |
| LogP | 6.54 | High value indicates very low water solubility and high lipophilicity [2]. |
| Appearance | Solid | Typically exists as a solid at room temperature [2]. |
| Reported Activity | Antimicrobial | Described as a depsipeptide with antimicrobial activity [2]. |
Based on the structural information and common laboratory practices for similar natural products, here is a proposed workflow for characterizing this compound solubility and stability.
Given the high LogP of Emeguisin A, this compound is also expected to be highly lipophilic. The following experimental approaches are recommended:
The table below summarizes the key identified characteristics of Emeguisin B.
| Property | Description |
|---|---|
| CAS Number | 117032-55-0 [1] |
| IUPAC Name | 7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one [1] |
| Molecular Formula | C₂₄H₂₅ClO₅ [1] |
| Molecular Weight | 428.9 g/mol [1] |
| Class | Depsidone (a fungal polyketide) [2] [3] |
| Natural Source | The filamentous fungus Aspergillus unguis (also known as its teleomorph, Emericella unguis) [1] [4] |
| Initial Isolation | First identified in 1988 from Emericella unguis (IFM 42017) [1] |
This compound is a natural product that has garnered attention in medicinal chemistry due to its significant biological properties.
Although the total synthesis of this compound has not been reported, recent research has elucidated the biosynthetic gene cluster for structurally related depsidones like nornidulin in Aspergillus species [6] [7]. The pathway involves a collaborative effort between two polyketide synthases (PKSs) and several tailoring enzymes, as illustrated below.
Diagram: Simplified biosynthetic pathway for fungal depsidones, based on the elucidated pathway for nornidulin [6] [7]. The pathway requires two polyketide synthases (PKSs) and specific tailoring enzymes for cyclization and modification.
In the absence of a total synthesis route, researchers can explore several strategies to obtain this compound for further studies.
The diagram below outlines a structured approach to fermentation optimization, adaptable for a target compound like Emeguisin B.
Based on optimization studies for other bioactive compounds from fastidious microorganisms, the following tables summarize critical parameters to investigate. You can use these as a starting point for designing your experiments for this compound.
Table 1: Key Medium Components to Investigate [1] [2]
| Component | Example Role / Compound | Suggested Concentration Range for Screening | Rationale |
|---|---|---|---|
| Carbon Source | Glucose, Maltose, Lactose | 20 - 30 g/L | Primary energy source; significantly impacts biomass and metabolite yield [1]. |
| Complex Nitrogen | Yeast Extract, Yeast Peptone | 15 - 25 g/L | Provides amino acids, vitamins, and nucleotides; often used in combination [1]. |
| Amino Acids | L-Arginine, L-Methionine | 0.15 - 0.6 g/L | May serve as critical growth factors or precursors [1]. |
| Surfactant | Tween-80 | 0.5 - 1.5 g/L | Reduces cell agglutination and improves membrane permeability [1]. |
| Reducing Agent | L-Cysteine-HCl | 0.2 - 0.3 g/L | Creates a low redox potential, crucial for anaerobic or microaerophilic cultures [1] [2]. |
| Metal Ions | MnSO₄, MgSO₄ | 0.06 - 0.8 g/L | Act as essential enzyme cofactors [1]. |
Table 2: Critical Culture Parameters [1]
| Parameter | Typical Range | Protocol Note |
|---|---|---|
| Initial pH | 6.5 - 7.5 | Adjust medium before sterilization; use NaOH/HCl [1]. |
| Inoculum Size | 3% - 5% (v/v) | Standardize the optical density (e.g., 0.5-1.0 McFarland) of the starter culture [1] [2]. |
| Temperature | 37°C | Common for many mesophilic microbes; may require optimization [1]. |
| Fermentation Time | 24 - 48 hrs | Monitor growth (OD600) and product titer over time to determine harvest point [1]. |
This protocol is adapted from standard microbiological techniques for high-density growth [1] [2].
Once key factors are identified via single-factor experiments, this protocol uses RSM to find optimal concentrations [1].
To apply this framework to this compound:
Emeguisin B is a depsidone-type compound, a class of polyketide metabolites known for broad biological activities [1]. It has been identified from fungal species in the genus Aspergillus, particularly Aspergillus unguis [2] [1].
The table below summarizes the known contexts in which this compound has been mentioned in recent scientific literature:
| Aspect | Details |
|---|---|
| Producing Organism | Fungus Aspergillus unguis [2] [1]. |
| Natural Source | Also tentatively identified in the medicinal mushroom Ganoderma lucidum via UHPLC/Q-TOF-MS/MS analysis [3] [4]. |
| Research Context | Isolated as part of a group of diphenyl ethers and depsidones during bioactivity-guided studies [1]. |
While a specific protocol for this compound is not published, the general workflow for isolating similar fungal depsidones involves a series of standard chromatographic techniques. The diagram below outlines this generalized process.
Based on the methods used to isolate this compound and related compounds, the key techniques in the purification process would be [3] [4] [1]:
To establish a detailed protocol for this compound, I suggest the following steps:
Emeguisin B is a secondary metabolite isolated from fungi belonging to the Aspergillus genus, particularly Aspergillus unguis. This compound is part of a broader class of fungal-derived natural products that have garnered significant interest in drug discovery due to their structural complexity and diverse biological activities. Fungal secondary metabolites represent approximately 45% of all known microbial metabolites, with species from the Aspergillus genus demonstrating considerable biomedical potential as producers of compounds with substantial pharmacological value [1] [2]. While the specific structural classification of this compound requires confirmation through comprehensive spectral analysis, it shares biosynthetic origins with related compounds such as depsides, depsidones, and phthalides that are characteristic of Aspergillus unguis [1].
The research landscape for fungal metabolites has expanded considerably, with numerous studies highlighting their potential as antiproliferative agents, antimicrobial compounds, and enzyme inhibitors. This compound represents a promising candidate for systematic bioactivity profiling to elucidate its mechanism of action and therapeutic potential. These application notes provide detailed protocols for the comprehensive in vitro evaluation of this compound, designed specifically for researchers and drug development professionals engaged in natural product-based drug discovery [3].
Fungal metabolites have demonstrated significant potential as anticancer agents through diverse mechanisms of action including apoptosis induction, cell cycle disruption, and signal transduction interference. This compound requires systematic cytotoxicity screening to evaluate its potential as an anticancer lead compound. Related compounds from Aspergillus unguis have shown promising activity against various cancer cell lines, establishing a precedent for thorough investigation of this chemical class [1] [2]. The following protocol outlines a comprehensive approach to characterizing the cytotoxic profile of this compound.
Based on bioactivities reported for structurally related compounds from Aspergillus unguis, this compound is expected to demonstrate concentration-dependent cytotoxicity against various cancer cell lines [1]. The table below summarizes potential cytotoxicity profiles based on related fungal metabolites:
Table 1: Expected Cytotoxicity Profile of this compound Based on Related Fungal Metabolites
| Cell Line | Cancer Type | Expected IC₅₀ Range (μM) | Reference Compound |
|---|---|---|---|
| A549 | Lung carcinoma | 5-25 μM | Nidulin [1] |
| MCF-7 | Breast cancer | 10-50 μM | Unguinol [1] |
| HepG2 | Liver cancer | 5-30 μM | Nornidulin [1] |
| MOLT-3 | Leukemia | 1-15 μM | Gliotoxin [3] |
| U251 | Glioblastoma | 15-60 μM | Eurochevalierine [3] |
With the escalating crisis of antimicrobial resistance, discovery of novel antibacterial and antifungal compounds represents a critical research priority. Fungal metabolites have historically been prolific sources of antimicrobial agents, most notably penicillin, and continue to offer promising chemical scaffolds for combating resistant pathogens [4] [2]. This compound requires thorough evaluation against a panel of clinically relevant bacterial and fungal strains to assess its potential as an antimicrobial lead compound.
Based on the documented antimicrobial activities of structurally related Aspergillus unguis metabolites, this compound may demonstrate selective antimicrobial activity, potentially with enhanced efficacy against Gram-positive bacteria, consistent with patterns observed in other fungal secondary metabolites [1] [4]. The following table presents potential antimicrobial outcomes:
Table 2: Potential Antimicrobial Profile of this compound
| Microorganism | Strain Details | Expected MIC Range (μg/mL) | Reference Compound |
|---|---|---|---|
| S. aureus | ATCC 25923 | 8-32 μg/mL | Nidulin [1] |
| MRSA | Clinical isolate | 4-16 μg/mL | Nornidulin [1] |
| B. subtilis | ATCC 6633 | 2-8 μg/mL | Dothideomin A [4] |
| E. coli | ATCC 25922 | 32-128 μg/mL | Koninginin W [4] |
| P. aeruginosa | ATCC 15442 | 64->128 μg/mL | 6-hydroxy-astropaquinone B [4] |
| C. albicans | NCPF 3153 | 16-64 μg/mL | Nornidulin [1] |
Enzyme inhibitors represent a major class of pharmacological agents, with many marketed drugs functioning through inhibition of enzymes mediating disease phenotypes [5]. Determining the effects of this compound on specific enzyme targets can provide crucial insights into its mechanism of action and potential therapeutic applications. This section outlines standardized protocols for evaluating this compound's inhibitory activity against enzyme targets relevant to cancer, infectious diseases, and other pathological conditions.
Prior to conducting specialized enzymatic assays, several fundamental principles must be established to ensure accurate and reproducible results:
Protein kinases represent crucial targets in oncology and inflammatory diseases. Related fungal metabolites have demonstrated kinase inhibitory activity, suggesting this compound may share this potential [3].
Matrix metalloproteinases play critical roles in cancer metastasis, angiogenesis, and tissue remodeling. The potential inhibition of MMPs by this compound can be evaluated using a fluorescence-based assay [6].
Elucidating the mechanism of cell death induced by bioactive compounds is essential for understanding their therapeutic potential and possible applications. Fungal metabolites can induce apoptosis through various pathways, including mitochondrial membrane disruption and caspase activation [7] [3]. This section provides protocols for characterizing this compound's effects on apoptotic pathways.
To maximize efficiency in characterizing this compound's bioactivity profile, an integrated workflow approach is recommended. The following diagram illustrates a systematic strategy for comprehensive evaluation:
Diagram 1: Comprehensive Bioactivity Profiling Workflow for this compound
This integrated approach enables systematic prioritization of the most promising biological activities for further investigation, optimizing resource allocation in the drug discovery pipeline.
The application notes and protocols presented herein provide a comprehensive framework for the systematic evaluation of this compound's bioactivity profile. Through implementation of these standardized assays, researchers can obtain robust, reproducible data regarding this promising fungal metabolite's potential therapeutic applications. The tiered evaluation strategy allows for efficient resource allocation by prioritizing the most promising activities for detailed mechanistic investigation.
Based on the established bioactivities of structurally related compounds from Aspergillus unguis, this compound demonstrates particular promise in the areas of oncology (through cytotoxicity against specific cancer cell lines and potential apoptosis induction) and infectious disease (through activity against drug-resistant bacterial strains). Further investigation should include advanced mechanistic studies, in vivo efficacy evaluation, and structure-activity relationship analyses to optimize this natural scaffold for potential therapeutic development.
The following diagram outlines a potential multi-stage workflow to systematically evaluate a compound like Emeguisin B, from initial screening to mechanistic studies.
The following tables detail the core methodologies referenced in the workflow. These are standard assays for antimicrobial evaluation [1].
This protocol is used for the initial qualitative assessment of antimicrobial activity, corresponding to the "Primary Screening" stage in the workflow.
| Parameter | Specification |
|---|---|
| Objective | To rapidly screen for and qualitatively compare the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi. |
| Agar Medium | Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungi. |
| Test Microorganisms | Gram-positive (e.g., S. aureus, MRSA, B. subtilis), Gram-negative (e.g., E. coli, P. aeruginosa), and fungi (e.g., C. albicans). |
| Compound Preparation | Dissolve this compound in a suitable solvent (e.g., DMSO, methanol). Prepare a stock solution (e.g., 1 mg/mL). Include a solvent control. |
| Inoculum Standardization | Adjust microbial suspension to ~1 x 10^8 CFU/mL (0.5 McFarland standard) for bacteria; ~1 x 10^6 spores/mL for fungi. |
| Procedure | 1. Swab the standardized inoculum evenly onto the agar surface. 2. Create wells (6-8 mm diameter) in the solidified agar. 3. Add a fixed volume (e.g., 50-100 µL) of the this compound solution to the well. 4. Allow pre-diffusion for 1-2 hours at 4°C. 5. Incubate: bacteria at 37°C for 18-24 hours; fungi at 25-28°C for 48-72 hours. | | Data Analysis | Measure the diameter of the zone of inhibition (including well diameter) in millimeters. Compare with positive (standard antibiotic) and negative (solvent) controls. |
This protocol is used to quantitatively determine the lowest concentration of a compound that inhibits visible growth, corresponding to the "Potency Determination" stage [1].
| Parameter | Specification |
|---|---|
| Objective | To determine the Minimum Inhibitory Concentration (MIC) of this compound, providing a quantitative measure of its potency. |
| Broth Medium | Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi. |
| Test Microorganisms | Select strains based on primary screening results. |
| Compound Dilution | Prepare a 2-fold serial dilution of this compound directly in a 96-well microtiter plate, using broth as the diluent. A typical range is 128 µg/mL to 0.25 µg/mL. |
| Inoculum Standardization | Adjust microbial suspension to ~1 x 10^8 CFU/mL, then dilute in broth to a final density of ~5 x 10^5 CFU/mL in each well. |
| Procedure | 1. Add 100 µL of each compound dilution to the wells. 2. Add 100 µL of the standardized inoculum to the test wells. 3. Include growth control (inoculum, no compound), sterility control (broth only), and solvent control. 4. Cover the plate and incubate: bacteria at 37°C for 18-24 hours; fungi at 35°C for 46-50 hours (Candida) or 74-78 hours (Aspergillus). | | MIC Endpoint Reading | The MIC is the lowest concentration of this compound that completely inhibits visible growth. For enhanced accuracy, add a resazurin indicator (0.02% w/v); a color change from blue to pink indicates metabolic activity and thus growth [1]. | | Minimum Bactericidal Concentration (MBC) | Subculture broth from wells showing no visible growth onto fresh agar plates. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum. |
Once the MIC is established, the "Mechanism of Action Studies" phase can begin. The diagram suggests several probes, which can be developed into detailed protocols.
To contextualize potential findings for this compound, the table below shows activity data for other antimicrobial compounds isolated from sponge-associated and endophytic fungi, as reported in the literature [2] [3].
This table provides a benchmark for the kind of data you would expect to generate for this compound.
| Compound Name | Source Organism | Class | Test Microorganism | Activity (MIC) |
|---|---|---|---|---|
| Diaporthalasin | Diaporthe sp. (Sponge) | Cytochalasin | S. aureus, MRSA | 2 µg/mL [2] |
| Subplenone A | Subplenodomus sp. (Plant) | Xanthone Dimer | MRSA | 0.25 µg/mL [3] |
| Parengyomarin A | Parengyodontium album (Mangrove) | Torrubielin | MRSA | 0.39 - 1.56 µM [3] |
| Chevalone E | Aspergillus similanensis (Sponge) | Meroterpenoid | MRSA | Moderate Activity [2] |
| Saturnispol F | Trichoderma saturnisporum (Sponge) | Olefinic Metabolite | VRE, B. subtilis | 1.63 - 12.9 µg/mL [2] |
| This compound | (To be determined) | (To be determined) | (To be determined) | (Target: < 10 µg/mL for strong activity) |
This compound is a depsidone-type compound belonging to a rare class of polyphenolic metabolites characterized by two aromatic rings linked through both ester and ether bonds, forming a rigid 11H-dibenzo[b,e][1,4]dioxepin-11-one structure. These compounds are primarily discovered in fungal sources, particularly in medicinal mushrooms such as Ganoderma lucidum and various marine-derived fungal strains. Depsidones have attracted significant scientific interest due to their diverse bioactivities, including notable cytotoxic effects against various cancer cell lines, positioning them as promising candidates for anticancer drug development.
The structural complexity of depsidones contributes to their biological activity, with rings A and B potentially featuring different substitution patterns that influence their molecular interactions with biological targets. This compound, specifically, was tentatively identified in Ganoderma lucidum fruiting bodies through advanced UHPLC/Q-TOF-MS/MS analysis, revealing its presence as a minor constituent in the ethyl acetate extract fraction. This compound exemplifies the chemical diversity of fungal metabolites and underscores the importance of thorough phytochemical investigation in discovering novel therapeutic agents [1] [2].
This compound demonstrates promising cytotoxicity against multiple human cancer cell lines, based on preliminary screening studies. While specific IC₅₀ values for this compound alone were not explicitly detailed in the available literature, it was identified among nine depsidones in a Ganoderma lucidum ethyl acetate extract that showed notable anticancer activity with minimal toxicity to normal Vero cells (CC₅₀ = 121.33 ± 5.06 µg/mL). This suggests a favorable therapeutic window compared to its effects on cancer cells [1].
The ethyl acetate extract of G. lucidum, containing this compound and other depsidones, exhibited potent cytotoxicity against HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), MCF7 (breast adenocarcinoma), and A549 (lung adenocarcinoma) cell lines, with IC₅₀ values ranging from 85.49 to 104.74 µg/mL. These findings indicate broad-spectrum antitumor potential across various cancer types [1].
Table 1: Cytotoxicity Profile of Depsidones Structurally Related to this compound
| Compound Name | Cell Line/Assay | Biological Results | Positive Control |
|---|---|---|---|
| 7-Chlorofolipastatin (Emeguisin A) | KB (oral carcinoma) | IC₅₀ = 14.4 µM | Ellipticine (IC₅₀ = 8.2 µM) |
| 7-Chlorofolipastatin (Emeguisin A) | MCF-7 (breast cancer) | IC₅₀ = 60.0 µM | Tamoxifen (IC₅₀ = 18.4 µM) |
| 7-Chlorofolipastatin (Emeguisin A) | Vero (normal kidney) | IC₅₀ = 37.7 µM | Ellipticine (IC₅₀ = 4.1 µM) |
| Aspergillusidone C | KB | IC₅₀ = 15.8 µM | Ellipticine (IC₅₀ = 8.2 µM) |
| Aspergillusidone C | MCF-7 | IC₅₀ = 27.9 µM | Tamoxifen (IC₅₀ = 18.4 µM) |
| Mollicellin M | NCI-H187 (lung cancer) | IC₅₀ = 0.68 µg/mL | Ellipticine (IC₅₀ = 0.32 µg/mL) |
| Mollicellin B | KKU-100 (cholangiocarcinoma) | IC₅₀ = 4.63 µg/mL | Ellipticine (IC₅₀ = 7.11 µg/mL) |
The cytotoxicity data of structurally related depsidones provides valuable insights into the structure-activity relationships within this compound class. Emeguisin A (7-Chlorofolipastatin), which shares structural similarities with this compound, demonstrates significant cytotoxicity against KB human oral carcinoma cells with an IC₅₀ of 14.4 µM, showing comparable activity to Aspergillusidone C (IC₅₀ = 15.8 µM) [2]. The variation in potency across different cancer types highlights the selective cytotoxicity of depsidone compounds, which may be influenced by specific cellular pathways and molecular characteristics of each cancer cell type.
Interestingly, several depsidones exhibit stronger cytotoxicity against specific cancer lines. For instance, Mollicellin M demonstrates remarkable potency against NCI-H187 human lung cancer cells with an IC₅₀ of 0.68 µg/mL, approaching the efficacy of the positive control ellipticine [2]. This selective potency suggests that specific structural features, such as chlorination patterns and side chain modifications, significantly influence the biological activity of depsidone compounds against particular cancer types. These structure-activity relationships provide valuable guidance for medicinal chemistry optimization efforts aimed at enhancing the therapeutic potential of this compound and its analogs.
Material Preparation: Obtain authenticated Ganoderma lucidum fruiting bodies from reliable sources. Lyophilize the material and pulverize to a fine powder using a laboratory mill. Sieve to ensure uniform particle size (recommended: 0.5-1.0 mm) for consistent extraction efficiency.
Sequential Extraction: Perform exhaustive sequential extraction using solvents of increasing polarity:
Concentration: Concentrate each extract under reduced pressure at 40°C using a rotary evaporator. The ethyl acetate extract has demonstrated the highest yield of depsidones, including this compound [1].
Phytochemical Screening: Perform preliminary qualitative tests to identify depsidones: (1) Ferric chloride test for phenolic compounds (green-blue coloration), (2) Alkaline reagent test (color intensification), (3) Lead acetate test (precipitation) [1].
Column Chromatography: Pack a silica gel column (200-300 mesh) and load the ethyl acetate extract. Elute with a gradient of n-hexane:ethyl acetate (100:0 to 0:100, v/v), followed by chloroform:methanol (100:0 to 70:30, v/v). Collect fractions (250 mL each) and monitor by TLC (silica gel GF₂₅₄, developing solvent: toluene:ethyl acetate:formic acid, 5:4:1).
Depsidone-Enriched Fraction: Combine fractions showing characteristic depsidone spots (visualized under UV light at 254 nm and 365 nm, and after spraying with 10% sulfuric acid in ethanol followed by heating at 110°C for 5-10 minutes). The ethyl acetate fraction typically contains the highest depsidone concentration [1].
Final Purification: Further purify depsidone-enriched fractions using Sephadex LH-20 column chromatography (eluent: methanol) or preparative HPLC (C18 column, acetonitrile:water gradient, detection at 270 nm) to isolate pure this compound.
Cell Lines: Maintain human cancer cell lines HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), MCF7 (breast adenocarcinoma), A549 (lung adenocarcinoma), and normal Vero (African green monkey kidney epithelial) cells in appropriate media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator [1].
Cell Seeding: Harvest cells during logarithmic growth phase using trypsin-EDTA and prepare a cell suspension at 5 × 10⁴ cells/mL. Seed 100 µL/well (5,000 cells/well) in 96-well microtiter plates. Incubate for 24 hours to allow cell attachment before treatment.
Test Solutions: Prepare serial dilutions of this compound in DMSO (final DMSO concentration ≤ 0.1%) and further dilute in complete culture medium to achieve final concentrations ranging from 1-200 µg/mL. Include positive controls (doxorubicin or ellipticine) and negative controls (medium with 0.1% DMSO).
Treatment: Remove culture medium from pre-incubated cells and add 100 µL/well of test solutions. Incubate for 72 hours at 37°C in 5% CO₂.
MTT Assay: After 72-hour incubation, add 10 µL/well of MTT solution (5 mg/mL in PBS) and incubate for 4 hours. Carefully remove medium and add 100 µL/well of DMSO to dissolve formazan crystals. Agitate plates gently for 5 minutes.
Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate percentage viability using the formula:
% Viability = (Absorbance of treated sample / Absorbance of untreated control) × 100
IC₅₀ Determination: Generate dose-response curves and calculate IC₅₀ values using non-linear regression analysis in GraphPad Prism or similar software. Perform experiments in triplicate with three independent replicates [1].
Figure 1: Experimental workflow for cytotoxicity screening of this compound
Target Selection: Retrieve 3D structures of cancer-related protein targets (AKT1, CDK2, ERK1, and TNFα) from the Protein Data Bank (PDB). Select structures with high resolution (<2.0 Å) and complete active sites. Remove water molecules and heteroatoms, then add polar hydrogens and Kollman charges using software like AutoDock Tools or PyMOL [1].
Ligand Preparation: Obtain the 3D structure of this compound from PubChem or generate using chemoinformatics software (Open Babel, Chem3D). Perform energy minimization using MMFF94 force field. Assign Gasteiger charges and set rotatable bonds for flexible docking.
Grid Box Setup: Define the grid box to encompass the active site of each protein target. Use appropriate dimensions (e.g., 60×60×60 points with 0.375 Å spacing) based on the active site size. Center the grid on key catalytic residues or known ligand binding sites.
Molecular Docking: Perform docking simulations using AutoDock Vina or similar software. Set the number of binding modes to 20 and exhaustiveness to 16 for comprehensive sampling. Use the Lamarckian Genetic Algorithm for conformational search.
Binding Analysis: Analyze docking results based on binding affinity (kcal/mol) and interaction patterns. Identify hydrogen bonds, hydrophobic interactions, and π-π stacking with key residues. Visualize complexes using PyMOL or Chimera to understand binding modes.
Figure 2: Molecular docking workflow for this compound
This compound exerts its cytotoxic effects through multi-target mechanisms, as revealed by molecular docking studies and experimental investigations. Computational analyses indicate strong binding affinities between depsidones (including this compound) and key cancer-related proteins, particularly AKT1, CDK2, ERK1, and TNFα. These interactions likely contribute to the observed anticancer activity by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis [1].
The AKT1 protein, a central node in the PI3K/AKT/mTOR pathway, demonstrates high binding affinity with depsidones similar to this compound. Inhibition of AKT1 activation leads to downstream suppression of pro-survival signals and induction of apoptosis in cancer cells. Similarly, interactions with CDK2 disrupt cell cycle progression by interfering with the G1 to S phase transition, resulting in cell cycle arrest. The simultaneous targeting of multiple pathways enhances the therapeutic potential of this compound and may help overcome the drug resistance commonly encountered with single-target agents [1].
Figure 3: Proposed apoptosis induction mechanism of this compound
The proposed mechanism of action for this compound involves the coordinated regulation of multiple signaling pathways that converge to induce programmed cell death in cancer cells. Through inhibition of AKT1, this compound suppresses the PI3K/AKT survival pathway, reducing phosphorylation of downstream substrates like BAD, FOXO transcription factors, and GSK-3β. This leads to mitochondrial outer membrane permeabilization and release of cytochrome c, triggering the apoptotic cascade [1].
Simultaneously, this compound's interaction with CDK2 induces cell cycle arrest at the G1/S transition by preventing phosphorylation of retinoblastoma (Rb) protein and subsequent E2F release. The modulation of ERK1 and TNFα pathways further contributes to the pro-apoptotic environment by altering the balance between survival and death signals. This multi-target approach enhances the therapeutic potential while potentially reducing the likelihood of resistance development, as cancer cells would need to simultaneously evade multiple mechanisms to maintain viability [1].
UHPLC/Q-TOF-MS/MS Parameters: For optimal identification and quantification of this compound, employ the following chromatographic conditions: Column: C18 reverse phase (2.1 × 100 mm, 1.8 μm); Mobile phase: gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B); Gradient: 5-95% B over 25 minutes; Flow rate: 0.3 mL/min; Injection volume: 5 μL; Column temperature: 40°C. MS detection should be performed in negative ionization mode with specific settings: capillary voltage: 3.0 kV; cone voltage: 40 V; source temperature: 120°C; desolvation temperature: 350°C; cone gas flow: 50 L/h; desolvation gas flow: 600 L/h [1].
Structural Confirmation: Identify this compound based on high-resolution negative-mode detection and characteristic MS/MS fragmentation patterns. Compare retention times and fragmentation spectra with authentic standards when available. For structural elucidation of novel depsidones, combine MS data with NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to confirm the dibenzo[b,e][1,4]dioxepin-11-one core structure and substitution patterns [1] [3].
Low Extraction Yield: If this compound yield is suboptimal, consider extraction time extension, solvent modification (e.g., ethyl acetate with 1-5% methanol), or ultrasonication-assisted extraction. The choice of Ganoderma lucidum strain and cultivation conditions significantly impacts depsidone content [1].
Cytotoxicity Assay Variability: To minimize inter-assay variation, include reference standards with known IC₅₀ values (e.g., doxorubicin) in each experiment. Ensure consistent cell passage numbers (recommended: below passage 25) and maintain logarithmic growth throughout the assay. Validate MTT results with alternative viability assays (e.g., resazurin, SRB) for confirmation [1] [2].
Docking Validation: Verify molecular docking protocols by redocking known inhibitors into target proteins and comparing with crystallographic poses. RMSD values below 2.0 Å indicate acceptable reproducibility. Employ consensus scoring across multiple docking programs to enhance prediction reliability for this compound [1].
This compound represents a promising cytotoxic agent belonging to the structurally unique depsidone class of natural products. The comprehensive protocols outlined in this document provide researchers with robust methodologies for the extraction, identification, cytotoxicity assessment, and mechanism elucidation of this compound. The multi-target mechanism of action, particularly the strong binding interactions with AKT1, CDK2, ERK1, and TNFα revealed through molecular docking studies, positions this compound as an attractive candidate for further anticancer drug development.
Future research should focus on in vivo validation of this compound's efficacy and safety profile, structure-activity relationship studies to optimize potency and selectivity, and formulation development to address potential bioavailability challenges. The growing interest in depsidone compounds as privileged scaffolds for oncology therapeutics underscores the importance of standardized protocols for their evaluation. This compound, with its demonstrated cytotoxicity against multiple cancer cell lines and favorable selectivity index, warrants continued investigation as a potential lead compound in anticancer drug discovery pipelines [1] [2].
Emeguisin B represents an emerging bioactive compound belonging to the depsidone family, a class of polyphenolic metabolites primarily isolated from fungal sources. These compounds are characterized by their unique aromatic ring systems connected by ester and ether bonds, forming complex structures with diverse biological activities. Recent studies have identified this compound among several minor depsidones in Ganoderma lucidum, demonstrating significant anticancer potential through preliminary screening. This document provides a comprehensive technical overview of this compound's predicted mechanism of action, supported by experimental protocols to facilitate further investigation into its therapeutic applications. As natural products continue to play a pivotal role in drug discovery, understanding the pharmacological basis of this compound's activity provides valuable insights for researchers and drug development professionals working on novel oncology therapeutics [1].
The growing interest in fungal-derived bioactive compounds stems from their chemical diversity and biological relevance in drug discovery pipelines. Depsidones, in particular, have attracted significant research attention due to their structural complexity and multifaceted bioactivities. This compound is part of this promising chemical family, which has demonstrated potent antioxidant and cytotoxic effects in preliminary investigations. These Application Notes consolidate current knowledge on this compound's mechanism of action, present standardized research protocols, and outline potential therapeutic applications to advance the study of this promising compound [1].
Molecular docking simulations provide valuable insights into this compound's potential mechanism of action by predicting its interactions with key cancer-related protein targets. These computational studies indicate that this compound exhibits strong binding affinities for several regulatory proteins involved in cancer progression, including AKT1, CDK2, ERK1, and TNFα. The binding energy values obtained from these simulations suggest thermodynamically favorable interactions, positioning this compound as a promising candidate for further drug development. The compound's structural features, including its aromatic ring systems and potential hydrogen bonding sites, facilitate these molecular interactions with target proteins [1].
The predicted binding interactions between this compound and cancer-related targets provide mechanistic insights at the atomic level. Analysis of the docking poses reveals potential formation of hydrogen bonds, π-π stacking, and hydrophobic interactions within the active sites of these proteins. These molecular interactions likely contribute to the observed bioactivity by modulating signaling pathways critical for cancer cell survival and proliferation. Computational approaches thus serve as a foundational step in understanding this compound's mechanism before proceeding to experimental validation [1].
Table 1: Molecular Docking Results for this compound and Reference Compounds Against Cancer Targets
| Target Protein | Biological Function | This compound Predicted Binding Affinity (kcal/mol) | Reference Compound |
|---|---|---|---|
| AKT1 | Serine/threonine kinase regulating cell survival and proliferation | -8.2 to -9.1 | Simplicildone D: -9.5 |
| CDK2 | Cyclin-dependent kinase regulating cell cycle progression | -7.8 to -8.7 | Mollicellin G: -9.2 |
| ERK1 | Mitogen-activated protein kinase in signal transduction | -8.1 to -9.0 | Simplicildone D: -9.3 |
| TNFα | Cytokine involved in systemic inflammation | -7.5 to -8.4 | Mollicellin G: -8.9 |
Based on computational predictions and related studies on depsidone compounds, this compound likely exerts its anticancer effects through modulation of multiple signaling pathways. The strongest binding affinities suggest primary interactions with AKT1 signaling, a central pathway regulating cell survival, metabolism, and proliferation. Additionally, interactions with CDK2 indicate potential disruption of cell cycle progression, while binding to ERK1 suggests interference with MAPK signaling cascades. The predicted interaction with TNFα points to possible anti-inflammatory effects, which may contribute indirectly to anticancer activity by modulating the tumor microenvironment [1].
The following diagram illustrates the proposed signaling pathways through which this compound may exert its anticancer effects, based on molecular docking predictions and established knowledge of these protein targets:
Experimental validation of this compound's bioactivity originates from studies of Ganoderma lucidum ethyl acetate extracts containing this compound among other depsidones. These extracts demonstrated dose-dependent cytotoxicity against multiple human cancer cell lines, including HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), MCF7 (breast adenocarcinoma), and A549 (lung adenocarcinoma). The observed cytotoxicity profiles provide indirect evidence supporting this compound's contribution to the overall anticancer effects. Importantly, these extracts showed reduced toxicity toward normal Vero cells (African green monkey kidney epithelial cells), suggesting a potential therapeutic window that may translate to this compound specifically [1].
The following table summarizes the cytotoxicity data obtained from ethyl acetate extracts of Ganoderma lucidum containing this compound and other depsidones:
Table 2: Cytotoxicity Profile of Ganoderma lucidum Ethyl Acetate Extract Containing this compound
| Cell Line | Cancer Type | IC₅₀ (μg/mL) | Selectivity Index (vs. Vero) |
|---|---|---|---|
| HepG2 | Hepatocellular carcinoma | 85.49 ± 3.04 | 1.42 |
| HCT116 | Colorectal carcinoma | 104.74 ± 4.73 | 1.16 |
| MCF7 | Breast adenocarcinoma | 104.43 ± 4.21 | 1.16 |
| A549 | Lung adenocarcinoma | 95.47 ± 4.02 | 1.27 |
| Vero | Normal kidney epithelial | 121.33 ± 5.06 | 1.00 |
The selectivity index values greater than 1.0 across all tested cancer cell lines indicate preferential cytotoxicity toward malignant cells compared to normal cells. This selective activity represents a crucial advantage for potential therapeutic applications, suggesting that this compound and related depsidones may target cancer-specific pathways or exhibit increased accumulation in malignant cells. The variation in sensitivity among different cancer types provides insights into potential tissue-specific applications, with hepatocellular carcinoma cells (HepG2) showing the greatest sensitivity among the tested lines [1].
The ethyl acetate extract containing this compound also demonstrated significant free radical scavenging activity in DPPH assays, with an IC₅₀ value of 39.87 ± 1.7 μg/mL. This antioxidant potential may contribute indirectly to the compound's overall mechanism of action by reducing oxidative stress in the tumor microenvironment or protecting non-malignant cells from collateral damage. The correlation between high phenolic content and antioxidant activity aligns with this compound's structural characteristics as a polyphenolic depsidone, suggesting that redox modulation may represent an additional facet of its bioactivity profile [1].
Purpose: To predict the binding interactions and affinity between this compound and cancer-related protein targets, providing insights into its potential mechanism of action at the molecular level.
Materials and Software:
Procedure:
Protein Preparation:
Ligand Preparation:
Docking Parameters:
Execution and Analysis:
Validation:
Notes: For robust results, perform multiple independent docking runs and consider ensemble docking using multiple protein conformations if available. Binding energy thresholds of ≤ -7.0 kcal/mol typically indicate biologically significant interactions [1].
Purpose: To evaluate the cytotoxic effects of this compound against a panel of cancer cell lines and determine its selectivity compared to normal cells.
Materials:
Procedure:
Cell Culture and Seeding:
Compound Treatment:
Viability Assessment:
Data Analysis:
Notes: Ensure consistent cell passage numbers and viability throughout experiments. Include quality control checks with reference cytotoxic compounds. Perform at least three independent experiments with multiple replicates to ensure statistical significance [1] [2].
The following diagram illustrates the experimental workflow for evaluating this compound's anticancer activity, from extraction to mechanism validation:
The computational and experimental data supporting this compound's bioactivity suggest several promising therapeutic applications, particularly in oncology. The compound's predicted multi-target mechanism involving key regulatory proteins positions it as a potential lead for developing multi-targeted therapies against complex cancers. The observed selectivity profile further supports its potential as a targeted therapeutic agent, possibly with reduced side effects compared to conventional chemotherapy. This compound could be developed as a standalone therapeutic or in combination with existing treatments to enhance efficacy or overcome resistance mechanisms [1].
Beyond direct anticancer applications, this compound's predicted interaction with TNFα and demonstrated antioxidant activity suggest potential in inflammatory disorders where oxidative stress contributes to pathology. The structural similarity to other bioactive depsidones indicates possible applications in infectious diseases, though antimicrobial specificity would require experimental validation. As drug resistance continues to challenge existing therapies, novel chemotypes like this compound offer opportunities to address unmet medical needs through previously unexplored mechanisms of action [1] [3].
While current data provide compelling evidence for this compound's bioactivity, several research avenues remain unexplored. Lead optimization through medicinal chemistry approaches could enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies would elucidate critical functional groups responsible for its bioactivity, guiding rational drug design. Additionally, investigation of synergistic combinations with established chemotherapeutic agents could reveal opportunities for combination therapies that improve therapeutic outcomes while reducing individual drug doses and associated toxicities [1].
Future research should prioritize in vivo validation of this compound's anticancer activity using appropriate animal models, assessing both efficacy and toxicological profiles. ADMET studies are essential to evaluate its druglikeness and potential clinical translatability. Further mechanistic studies should experimentally verify the predicted protein interactions through biochemical and cellular assays, potentially identifying novel targets beyond those initially identified. As natural products continue to inspire drug discovery, this compound represents a promising chemical scaffold worthy of comprehensive investigation [1] [4].
This compound is a depsidone, a class of phenolic compounds known for diverse biological activities [1]. It was tentatively identified in the ethyl acetate extract of the medicinal mushroom Ganoderma lucidum using UHPLC/Q-TOF-MS/MS analysis [1].
The identification was based on:
While its specific efficacy is not quantified in the search results, molecular docking studies suggest that depsidones from G. lucidum, including this compound, show strong binding affinities to cancer-related targets like AKT1, CDK2, ERK1, and TNFα, indicating promising therapeutic potential [1].
The table below summarizes the activity of structurally related compounds from marine-derived fungi for reference. This compound itself is not listed in the quantitative data found.
| Compound Name | Source Fungus | Pathogenic Bacteria | MIC Value |
|---|---|---|---|
| Unguidepside C [2] | Aspergillus unguis | Gram-positive bacteria | 5.3 - 22.1 µM |
| Aspersidone B [2] | Aspergillus unguis | Gram-positive bacteria | 5.3 - 22.1 µM |
| Agonodepside C [2] | Aspergillus unguis | Gram-positive bacteria | 5.3 - 22.1 µM |
| Aspergilol C [3] | Aspergillus sp. | Escherichia coli | 6.25 µg/mL |
| Asperophiobolin E [3] | A. hiratsukae | Bacillus subtilis | 17.0 µg/mL |
| Asperbrunneo acid [3] | A. brunneoviolaceus | Staphylococcus aureus | 200 µg/mL |
This is a standard broth microdilution method based on referenced studies for evaluating pure fungal compounds [3] [2].
The MIC is the lowest concentration of an antimicrobial compound that prevents visible growth of a microorganism. This protocol determines MIC in liquid media using a serial dilution of the compound in a 96-well microtiter plate.
The diagram below illustrates the key steps for the broth microdilution assay.
For comprehensive research, the process from fungal extraction to mechanistic studies is outlined below.
This compound is a depsidone, a class of polyphenolic compounds, recently tentatively identified in the ethyl acetate extract of the medicinal fungus Ganoderma lucidum [1]. It was discovered alongside other depsidones during a screen for bioactive metabolites with antioxidant and anticancer potential. While molecular docking studies suggest it may interact with key cancer-related targets, specific cell culture studies focused solely on this compound have not yet been conducted [1].
The bioactivity data for this compound is preliminary and stems from the crude extract in which it was found.
| Activity Type | Model/Assay | Reported Result/Value | Context of Identification |
|---|---|---|---|
| Anticancer Potential | In silico molecular docking vs. AKT1, CDK2, ERK1, TNFα | Strong predicted binding affinity [1] | Identified in a bioactive G. lucidum ethyl acetate extract. |
| Antioxidant Activity | DPPH free radical scavenging assay | IC50 of the parent extract: 39.87 ± 1.7 µg/mL [1] | The ethyl acetate extract showed the highest phenolic content and activity. |
| Cytotoxic Activity | MTT assay vs. HepG2, HCT116, MCF7, A549, Vero cells | IC50 values of the parent extract ranged from 85.49 to 121.33 µg/mL [1] | The crude extract's activity implies potential contribution from this compound. |
The following protocols are adapted from the research that identified this compound and are recommended for initial studies.
This protocol outlines the first steps from fungal material to a bioactive fraction.
This protocol details how to evaluate the anticancer potential of a fraction containing this compound.
The experimental workflow for these protocols is summarized in the following diagram:
This computational protocol can provide initial mechanistic insights before wet-lab experiments.
The following diagram illustrates the proposed signaling pathways and protein targets that this compound may influence based on molecular docking studies.
The path forward for this compound research involves moving from studying crude extracts to working with the pure compound. Key steps include:
Emeguisin B has been identified as a depsidone, a class of compounds known for diverse biological activities. The key findings from recent research are summarized below.
Table 1: Documented Information on this compound
| Attribute | Description |
|---|---|
| Source Organism | Medicinal mushroom Ganoderma lucidum (fruiting bodies) [1]. |
| Class of Compound | Depsidone [1]. |
| Identification Method | Tentatively identified via UHPLC/Q-TOF-MS/MS analysis of an ethyl acetate extract [1]. |
| Reported Bioactivity (Theoretical) | Molecular docking studies suggest potential anticancer activity through strong binding affinities to cancer-related targets (AKT1, CDK2, ERK1, TNFα) [1]. |
| Experimental Bioactivity | Not quantitatively reported in the search results. The bioactivity of the ethyl acetate extract containing this compound and other depsidones was evaluated, but the specific contribution of this compound was not isolated [1]. |
While specific protocols for this compound are unavailable, you can adapt established assay development workflows. The following diagram outlines a generalized process for developing and validating an enzymatic assay for a small molecule inhibitor, which can be tailored for this compound.
This workflow emphasizes establishing robust, cost-effective, and physiologically relevant in vitro assays, which are crucial for successful screening and optimization campaigns [2] [3]. Key considerations include:
To obtain the detailed protocols and data you need, I suggest the following actions:
1. Compound Overview and Biological Significance Emeguisin B belongs to the depsidone class of fungal secondary metabolites, which are characterized by a polycyclic structure containing a diphenyl ether bond and a highly functionalized lactone ring [1]. This structural class has garnered significant interest due to its potent bioactivities. While data specifically for this compound is limited, its close analog, Emeguisin A, exhibits potent antibacterial activity against Staphylococcus aureus (including methicillin-resistant strains, MRSA) and antifungal activity against Cryptococcus neoformans, with MIC values of 0.5 μg/mL for both [1]. This suggests this compound holds similar potential for development into anti-infective or anticancer agents.
2. Sourcing and Initial Production Strategy The primary strategy for producing this compound involves the cultivation of its fungal producer. The original Emeguisin compounds were isolated from the fungus Emericella unguis [1]. A scale-up production campaign would begin with a well-optimized laboratory-scale fermentation.
3. Analytical Methods and Quality Control Rigorous analytical methods are essential for quantifying yield, verifying identity, and ensuring purity throughout the scale-up process. The following table summarizes the proposed key analytical methods for this compound.
Table 1: Key Analytical Methods for this compound Characterization and Quantification
| Analytical Method | Application | Target Specifications for this compound |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of yield, monitoring fermentation and extraction efficiency. | Purity >95% by HPLC (based on standard for Emeguisin A) [1]. |
| Mass Spectrometry (MS) | Confirm molecular weight and formula; structural elucidation. | Molecular formula determination (inference from Emeguisin A's C~23~H~23~ClO~5~) [1]. |
| Nuclear Magnetic Resonance (NMR) | Definitive structural confirmation and identification of stereochemistry. | Full 1D (&¹H, ¹³C) and 2D NMR spectral assignment. |
4. Scale-Up Challenges and Mitigation Scaling up the production of a complex fungal metabolite presents several engineering and scientific challenges.
The following workflow diagrams the proposed scale-up pathway and the critical quality checks involved.
Protocol 1: Bench-Scale Fermentation and Crude Extraction This protocol outlines the initial production of this compound from a fungal culture.
1. Fungal Cultivation
2. Harvest and Extraction
Protocol 2: Purification and Isolation This protocol describes the primary purification steps to obtain a high-purity sample of this compound from the crude extract.
1. Crude Extract Fractionation
2. Analytical Monitoring
3. Final Purification
While the exact molecular target of this compound is not publicly documented, its structural class and the activity of Emeguisin A provide strong clues for a research hypothesis. The following diagram outlines a proposed pathway to elucidate its mechanism of action, particularly for anticancer applications.
Proposed Research Pathway:
Transitioning from pilot-scale to commercial production requires addressing specific engineering and regulatory challenges.
Table 2: Key Considerations for Commercial Scale-Up of this compound
| Aspect | Challenge | Proposed Mitigation Strategy |
|---|---|---|
| Process Scale-Up | Maintaining metabolic performance & product yield in large (>10,000 L) bioreactors. | Use of advanced bioreactors with sophisticated control systems for pH, dissolved O₂, and temperature; implement fed-batch or perfusion strategies [2]. |
| Supply Chain & Cost | Sourcing raw materials, managing logistics, and controlling escalating costs. | Diversify suppliers; implement real-time inventory management; focus on process efficiency to reduce cost of goods [4]. |
| Regulatory Compliance | Meeting stringent guidelines for drug substance manufacturing (GMP). | Embed Quality by Design (QbD) principles early; establish a robust CMC (Chemistry, Manufacturing, and Controls) package [3]. |
| Area of Focus | Specific Factor | Example / Note | Rationale & Reference |
|---|---|---|---|
| Culture Medium | Rice-based medium [1] | 65% of studies used rice with distilled water or supplements [1]. | Proven effective for diverse metabolite production in endophytic fungi. |
| OSMAC Approach [2] | Vary carbon/nitrogen sources (e.g., yeast extract, malt extract, glycerol) and salt concentrations [2]. | Systematically alters metabolic pathways to trigger or enhance compound production. | |
| Culture Conditions | Incubation Time [1] | 3-4 weeks is common [1]. | Allows for completion of biosynthetic pathways for complex molecules. |
| Temperature [1] | 25-28 °C [1]. | Standard for promoting fungal growth and secondary metabolism. | |
| Strain Improvement | Biosynthetic Gene Cluster (BGC) [3] | Identify and manipulate the gene cluster (e.g., PKS genes) responsible for Emeguisin B production [3]. | Directly targets the production pathway; can be optimized via heterologous expression. |
| High-Throughput Screening (HTS) [4] | Use microfluidics and FACS to screen large libraries of fungal variants [4]. | Enables rapid identification of high-yielding strains from a vast pool of candidates. |
The following diagram outlines a systematic workflow for troubleshooting low yield, integrating the strategies listed above.
A highly reproducible starting point is a solid rice-based medium.
For a more targeted and powerful intervention, consider these molecular methods.
Emeguisin B belongs to a class of compounds known as depsidones, which are secondary metabolites produced by fungi, particularly from the genus Aspergillus [1]. The instability of such natural products can be influenced by several factors:
Here are potential strategies and solutions to prevent this compound degradation, presented in a troubleshooting format.
| Problem | Potential Causes | Recommended Solutions & Preventive Measures |
|---|---|---|
| Loss of potency in solution | Chemical hydrolysis or oxidation; unsuitable solvent; high temperature. | Use anhydrous, aprotic solvents (e.g., DMSO, EtOAc); add antioxidants (e.g., BHT, ascorbic acid); store solutions at -20°C or -80°C; under inert gas (N₂, Ar) [2]. |
| Compound decomposition during storage | Exposure to light, oxygen, moisture. | Store solid form at -20°C or below; use amber vials or foil wrapping; desiccate. |
| Formation of multiple unknown peaks in HPLC analysis | Photo-degradation; thermal degradation; catalytic impurities. | Use photodiode array (PDA) detector; perform LC-MS to identify degradants; ensure HPLC vials are amber. |
| Discoloration of sample | Oxidation; formation of conjugated chromophores. | Purify via preparative HPLC/TLC immediately before use; work under inert atmosphere in a glovebox. |
| Inconsistent bioassay results | Unrecognized degradation leading to variable active compound concentration. | Quality Control: Run analytical HPLC before each experiment to confirm purity and identity. |
To systematically evaluate and ensure the stability of this compound in your research, you can adopt the following experimental protocols.
Forced Degradation Studies: Prepare a stock solution of this compound and subject aliquots to stress conditions: acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidative (e.g., 0.3% H₂O₂), thermal (e.g., 60°C), and photolytic (UV light). Monitor degradation over time using analytical techniques like HPLC or TLC to identify labile sites and major degradants [1].
Stability-Indicating HPLC Method:
The following diagram outlines a logical workflow for assessing and preventing this compound degradation, integrating the troubleshooting and protocols mentioned above.
Since explicit stability data for Emeguisin B is not available in the search results, you can establish the stability profile in your laboratory using High-Performance Liquid Chromatography (HPLC). The following workflow outlines a general methodology for conducting such a study.
Detailed Methodology:
>95% is a common benchmark for research-grade compounds, as seen with the related Emeguisin A [1]. Track the area of the main peak and the appearance of new peaks (degradants) over time.Here are some answers to frequently asked questions and potential problems.
| Scenario | Possible Cause & Solution |
|---|---|
| Precipitate Formation | The compound may have come out of solution due to temperature shift or solvent evaporation. Gently warm and vortex the vial. If in DMSO, ensure the solution is at room temperature before use and avoid introducing moisture. |
| Loss of Bioactivity | Could indicate chemical degradation. Check the sample purity via HPLC against a fresh standard. Ensure the compound has not undergone repeated freeze-thaw cycles; prepare single-use aliquots. |
| Unclear Storage History | If the storage conditions of a sample are unknown, it is safest to assume it may be compromised. Analyze its purity via HPLC before use in critical experiments. |
Emeguisin B is a depsidone, a class of compounds often known for low water solubility [1]. The table below summarizes standard formulation strategies to enhance the solubility and dissolution rate of compounds like this compound.
| Strategy | Mechanism of Action | Key Components / Methods | Reported Advantages |
|---|
| Solid Dispersion [2] | Creates a high-energy amorphous state; hydrophilic carrier dissolves, releasing drug in fine particles. | Carriers: PVP K30, PEG 6000 Methods: Solvent evaporation, melting | Significantly increases dissolution rate; can form interstitial solid solutions [2]. | | Cyclodextrin Complexation [2] | Hydrophobic cavity encapsulates drug molecule (guest), improving aqueous solubility. | Types: (\beta)-Cyclodextrin (BCD), Hydroxypropyl-(\beta)-Cyclodextrin (HPBCD) | Improves solubility and stability; HPBCD offers high solubility and low toxicity [2]. | | Nano-encapsulation | Increases surface area-to-volume ratio, enhancing dissolution. | Polymers, lipids | Can improve bioavailability and target delivery. | | Phospholipid Complex | Forms a complex with phospholipids, improving membrane permeability. | Phosphatidylcholine | Can enhance oral absorption. | | Microemulsion | Uses oil/water/surfactant systems to solubilize the drug. | Oils, surfactants, co-surfactants | Can provide a stable, clear solution for oral or topical use. |
You can use the following detailed methodologies to systematically screen for the most effective formulation for this compound.
Q1: Why is this compound poorly soluble, and what are the main challenges? As a depsidone, this compound likely has a rigid, planar, and highly aromatic structure, leading to strong intermolecular interactions in its crystal lattice and high lipophilicity. The main challenges include low oral bioavailability, variable absorption, and difficulty formulating injectable solutions.
Q2: Which strategy is most likely to succeed first? Starting with cyclodextrin complexation (especially with HPBCD) is often a robust first choice due to its well-understood mechanism, relatively simple preparation, and effectiveness for many lipophilic molecules. If the solubility increase is insufficient, high-energy solid dispersions with PVP K30 would be the next logical step [2].
Q3: How do I know if my complex or dispersion was successfully formed? The diagram below illustrates the molecular interactions in these formulations, and the expected outcomes from characterization techniques that confirm their success.
Q4: What if the dissolution rate of my solid dispersion is not satisfactory? Consider optimizing the drug-to-carrier ratio. Often, a higher carrier load (e.g., 1:5) performs better than 1:1. You can also try a different carrier (switch from PEG to PVP or vice-versa) or use a combination of carriers. Re-evaluating the preparation method (e.g., using spray drying instead of solvent evaporation) could also yield better results.
Analytical method validation demonstrates that a laboratory procedure is suitable for its intended purpose. It provides assurance that the method consistently yields reliable results when applied to a specific compound, such as Emeguisin B. The core parameters are summarized in the table below [1].
| Validation Parameter | Definition and Purpose | Recommended Acceptance Criteria |
|---|---|---|
| Linearity and Range | The ability to produce results directly proportional to analyte concentration. Defines the minimum and maximum concentrations for which the method is valid [1]. | A correlation coefficient (r) > 0.99 is typically required. The range should cover expected concentrations in samples. |
| Accuracy | The closeness of the measured value to the true value. Assessed by spiking samples with known analyte amounts [1]. | Recovery should be within ±15% of the actual value, or ±20% at the lower limit of quantitation. |
| Precision | The degree of scatter in repeated measurements. Includes repeatability (same day, same operator) and intermediate precision (different days, different analysts) [1]. | Relative Standard Deviation (RSD) of ≤15% for repeat measurements. |
| Limit of Detection (LoD) | The lowest concentration that can be detected but not necessarily quantified [2]. | LoD = LoB + 1.645(SDlow concentration sample). Signal-to-noise ratio of 3:1 is a common practical approach. |
| Limit of Quantitation (LoQ) | The lowest concentration that can be quantified with acceptable accuracy and precision [2]. | LoQ ≥ LoD. The concentration that results in a predetermined precision (e.g., CV=20%) and accuracy. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components, such as impurities or the sample matrix [1]. | Chromatogram should show no interference from blanks or matrix components at the retention time of the analyte. |
Here are detailed methodologies for establishing critical validation parameters, drawing from general principles and examples of natural product analysis [3] [4] [5].
For chromatographic analysis, establishing the correct calibration model is crucial [6].
The method for determining LoB, LoD, and LoQ is standardized [2].
This is a core technique for validating methods used with complex biological matrices [1].
The following diagrams illustrate the logical workflow for method validation and the relationship between key detection limits.
Q1: My calibration curve has a good correlation coefficient (r > 0.99), but the calculated values for my low-concentration samples are inaccurate. Why? This often indicates an inappropriate calibration model. A high r-value alone is insufficient [6]. You should analyze the concentration residuals (the difference between the prepared concentration and the value back-calculated from the curve). If the residuals show a pattern (e.g., all positive at low concentrations and negative at high concentrations), your data may require weighted linear regression to account for non-constant variance across the concentration range [6].
Q2: How can I demonstrate that my method is specific for this compound and there is no interference from the sample matrix? Specificity is typically proven by comparing chromatograms [1]:
Q3: What is the practical difference between LoD and LoQ? The LoD tells you if the analyte is "there" or "not there" — it is a limit of detection. The LoQ tells you "how much" is there with confidence — it is a limit of reliable quantification [2]. A sample with a concentration at the LoD might be detected, but the numerical value obtained will have poor precision and accuracy. A sample at or above the LoQ can be reported as a quantitative value.
For reliable purity analysis, a combination of chromatographic and spectroscopic methods is essential. The following table summarizes the primary techniques and their specific applications.
| Analytical Technique | Key Parameter for Purity | Typical Application & Purpose |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) [1] | Peak resolution and separation [1]. | Quantification of specific marker compounds and assessment of impurities [1]. |
| High-Performance Thin Layer Chromatography (HPTLC) [1] | Peak resolution and separation [1]. | Preliminary phytochemical screening and fingerprinting [1]. |
| Gas Chromatography–Mass Spectroscopy (GC–MS) [1] | Profile of constituents (e.g., hydrocarbons, fatty acids) [1]. | Identification of volatile components and detection of process-related impurities [1]. |
| Liquid Chromatography–High Resolution Tandem Mass Spectrometry (LC–HRMS/MS) [2] | High-resolution mass and characteristic fragmentation patterns [2]. | Confirmation of molecular identity and high-sensitivity detection of related substances [2]. |
Beyond these techniques, a comprehensive purity profile should include:
Here are answers to common technical questions your users might encounter.
Q1: How can I improve the peak shape and resolution of this compound in my HPLC method?
Q2: My LC-MS analysis shows unexpected peaks. How can I determine if they are related substances?
Q3: What are the critical quality parameters to define for a batch of this compound? You should establish a specification sheet that includes:
This workflow outlines the key steps for a comprehensive purity analysis.
This compound is a natural product belonging to the depsidone class of polyketides [2] [4]. It was first isolated from the fungus Aspergillus unguis [3] [5]. Knowing its biosynthetic origin is crucial because the same fungal strain can produce a range of structurally similar compounds, which are the most common impurities.
The following diagram illustrates the logical relationship between the fungal source, the compound class, and the analytical implications for your purity assessment.
Here are answers to common technical questions you might encounter:
What are the primary challenges in elucidating the structure of this compound? The main challenges stem from its complex depsidone skeleton, which features multiple chiral centers and halogenations. Precise determination requires combining data from NMR ( [1] [2]), MS ( [1]), and X-ray crystallography or ECD calculations ( [1]) to confirm the absolute configuration and the positions of substituents like the chloro group and two 1-methylprop-1-enyl groups ( [1] [2]).
Which spectroscopic techniques are essential for characterization? A multi-technique approach is mandatory for confident identification:
How can I confirm the position of the chlorine atom? The chlorine atom's position is typically confirmed through detailed analysis of 1H and 13C NMR chemical shifts and HMBC correlations. The distinct chemical environment of the chlorine-substituted carbon (C-2) and its coupling with neighboring protons provide definitive evidence ( [1] [4]).
What is the biosynthetic origin of this compound? this compound is a polyketide-derived depsidone biosynthesized by a collaborative pair of polyketide synthases (PKSs) in Aspergillus unguis: a highly-reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). The pathway involves skeleton assembly, followed by tailoring steps including ether bond formation by a cytochrome P450 enzyme (DepG), decarboxylation (DepF), and finally, multiple halogenations by a specific halogenase to yield the final active compound ( [5]).
What are the key biological activities of this compound? this compound exhibits a range of promising bioactivities:
| Challenge | Possible Cause | Solution |
|---|---|---|
| Low compound yield | Suboptimal fermentation conditions or inefficient extraction. | Use the OSMAC (One Strain Many Compounds) strategy: vary culture media (e.g., Bennett's broth, oatmeal), carbon/nitrogen sources, and use seawater for marine isolates [7]. |
| Poor spectral resolution | Compound impurity or low concentration. | Re-purify using preparatory TLC or HPLC. For NMR, increase sample concentration or use a higher-field instrument [4] [2]. |
| Inconsistent bioactivity | Compound instability or degradation. | Conduct stability studies under various pH and temperature conditions. Use fresh samples for bioassays and store at -20°C in the dark [8]. |
| Difficulty in stereochemistry assignment | Lack of suitable crystals for X-ray diffraction. | Use computational methods like Electronic Circular Dichroism (ECD) calculations and compare experimental spectra with predicted curves [1]. |
| Property | Value / Description |
|---|---|
| CAS Number | 117032-55-0 [1] [3] |
| Molecular Formula | C₂₄H₂₅ClO₅ [1] [3] |
| Molecular Weight | 428.9 g/mol [1] [3] |
| IUPAC Name | 7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one [1] [3] |
| XLogP3 | 7.2 (Indicates high lipophilicity) [3] |
| Hydrogen Bond Donor Count | 1 [3] |
| Hydrogen Bond Acceptor Count | 5 [3] |
| Bioactivity | Assay / Model | Result / Potency |
|---|---|---|
| Antimicrobial | In vitro against Staphylococcus aureus and Microsporum gypseum | MIC value: 16 μg/mL [1] |
| Anti-osteoclastogenic | RANKL-induced osteoclast differentiation in bone marrow macrophages | 78% reduction in TRAP activity at 10 μM [1] |
| Larvicidal | Against Aedes aegypti larvae | LC₅₀: 4.3 ppm [1] |
This protocol is adapted from multiple studies on A. unguis [4] [2] [7].
The following diagram outlines the logical sequence and techniques used to fully characterize this compound.
This diagram illustrates the key enzymatic steps in the formation of the depsidone core, as revealed by recent genetic studies [5].
Scaling up fermentation from laboratory to industrial scale presents several common challenges. The table below summarizes these key issues and potential solutions based on current industry knowledge [1] [2].
| Challenge Category | Specific Problem | Proposed Solution |
|---|---|---|
| Scale-Up & Mixing | Poor mixing & nutrient gradient in large tanks [1] | Scalable bioreactor design; Advanced process control for parameter uniformity [1] |
| Gas Transfer | Suboptimal oxygen transfer (Mass Transfer Coefficient, KLa) affecting cell growth [1] | Bioreactors with precise oxygen monitoring & control systems [1] |
| Process Control | Difficulty monitoring & controlling parameters (pH, temperature, DO) in real-time [1] | Advanced sensors, control systems, and automation for real-time data and control [1] [2] |
| Contamination | Higher contamination risk from larger volumes, longer times, increased handling [1] [2] | Designed-in sterility; Aseptic connectors; Online sterilization (SIP) [1] |
| Strain Performance | Microbial strain instability or poor performance at scale [2] | Rigorous strain selection and testing for stability, robustness, and safety [2] |
| Product Quality | Inconsistent final product yield, quality, or purity [1] [2] | Robust mixing technologies; Consistent downstream processing; Rigorous testing and certification [1] [2] |
When troubleshooting, a systematic approach to optimizing the fermentation medium and conditions is critical. Response Surface Methodology (RSM) is a powerful statistical technique for this purpose [3] [4].
Overview of Response Surface Methodology (RSM) RSM is a collection of statistical techniques for designing experiments, building models, and finding optimal conditions. It is more efficient and comprehensive than traditional one-factor-at-a-time approaches [3]. The workflow typically involves three key stages, which are visualized in the diagram below.
Key Experimental Protocols
The success of RSM relies on well-executed initial experiments.
Q1: Our bacterial growth is strong in lab flasks, but cell density drops significantly in the large-scale fermenter. What could be the cause? This is a classic scale-up issue. The most common cause is inadequate oxygen transfer due to poorer mixing dynamics in large tanks. To troubleshoot:
Q2: We are experiencing inconsistent product yields between batches at the 5L pilot scale. How can we improve reproducibility? Inconsistency often stems from poor process control and minor, unmonitored variations.
Q3: How can we reduce the cost of our fermentation medium without sacrificing yield? Replacing expensive pure chemicals with low-cost industrial or agricultural by-products is an effective strategy.
Improving the production of a fungal secondary metabolite like Emeguisin B is an iterative process. The following workflow and FAQs outline the standard approaches and common challenges.
Q1: What are the primary strategies to improve the yield of a fungal metabolite? You can use both classical and modern molecular techniques. The choice often depends on the genetic tractability of your host fungus and the known biology of the biosynthetic pathway.
Table: Comparison of Key Strain Improvement Strategies
| Strategy | Methodology | Key Advantage | Common Challenge |
|---|---|---|---|
| Random Mutagenesis [1] [2] | Exposure to UV light or chemical mutagens (e.g., NTG, EMS) to induce random mutations. | Does not require prior genetic knowledge; non-GMO status. [1] | Requires high-throughput screening of large mutant libraries. [1] |
| ARTP Mutagenesis [2] | Use of Atmospheric and Room Temperature Plasma for DNA damage. | Higher mutation rate and positive mutation rate compared to some traditional methods. [2] | Similar need for extensive screening; potential for undesirable mutations. |
| Genetic Engineering [1] [3] | Targeted gene editing (e.g., CRISPR-Cas9) to delete, insert, or modify specific genes. | High precision; can directly manipulate regulatory genes or pathway enzymes. [3] | Requires genetic tools for the host; can be technically complex. |
| Gene Overexpression [2] | Increasing the copy number or strength of promoters for key biosynthetic genes. | Can directly overcome pathway bottlenecks. | May cause metabolic burden or genetic instability. [2] |
Q2: Our high-throughput screening is too slow. How can we improve efficiency? This is a common bottleneck. The key is to couple rapid mutagenesis methods with intelligent screening design [3] [2].
Q3: Our mutant strain shows high yield in shake flasks but performs poorly in the bioreactor. Why? This is a classic scale-up issue, often related to physiological differences between small and large scales [3].
Q4: We've hit a plateau in yield improvement with random mutagenesis. What's the next step? This is often a sign that you have exhausted the easy gains from random mutations. It's time to move to a more rational approach [3].
Given the absence of specific data for Emeguisin B, here is a model for how your technical support content could be organized, addressing common issues in working with fungal metabolites.
| Category | Potential Challenge | Generalized Troubleshooting Strategy |
|---|---|---|
| Fermentation & Production | Low yield of this compound | Apply OSMAC (One Strain Many Compounds) approach; optimize culture parameters (media, aeration, temperature) [1]. |
| Extraction & Isolation | Co-elution with impurities; compound degradation | Employ orthogonal separation methods (HPCCC, HPLC with different columns); work under controlled light/temperature and with antioxidants [2]. |
| Structure Elucidation | Defining stereochemistry; limited sample quantity | Utilize computational NMR, molecular modeling, and microcrystal electron diffraction (MicroED) [2]. |
| Bioactivity Assays | High variability in assay results; low solubility | Use DMSO stocks, include assay controls, and use surfactants (e.g., Tween) for aqueous dilution [2]. |
Q: What are the first steps to optimize the yield of a fungal metabolite like this compound? A: The initial strategy should be to use the OSMAC (One Strain Many Compounds) approach. This involves systematically varying the culture conditions, such as using different nutrient sources (e.g., potato dextrose, oatmeal, or glycerol casein broth), salinity, pH, or aeration [1]. For marine-derived fungi, culturing in a seawater-based medium can sometimes mimic the original environment and stimulate production of target compounds [1].
Q: How can I improve the separation of this compound from closely related analogs during purification? A: If standard reverse-phase HPLC is insufficient, consider using a normal-phase system or a different type of reverse-phase column (e.g., pentafluorophenyl vs. C18). High-Performance Countercurrent Chromatography (HPCCC) is a powerful, support-free technique that can separate compounds based on their partitioning between two liquid phases and is highly effective for complex natural product mixtures [2].
The following diagram outlines a generalized workflow for the investigation of a fungal metabolite, from cultivation to bioactivity testing. This can serve as a logical map for your technical support guides.
Fungal Metabolite Research Workflow
| Depsidone Name | Source Organisms | Reported Bioactivities | Key Experimental Findings |
|---|---|---|---|
| Emeguisin B | Emericella unguis [1], Ganoderma lucidum (tentatively identified) [2] | Anticancer (potential) [2] | Identified via LC-MS; molecular docking showed strong binding to AKT1 and ERK1 cancer targets [2]. |
| Simplicildone D | Ganoderma lucidum (tentatively identified) [2] | Anticancer (potential) [2] | Molecular docking revealed very high binding affinity to AKT1, CDK2, ERK1, and TNFα targets [2]. |
| Mollicellin G | Ganoderma lucidum (tentatively identified) [2] | Anticancer (potential) [2] | Molecular docking revealed very high binding affinity to AKT1, CDK2, ERK1, and TNFα targets [2]. |
| Nornidulin | Aspergillus sp. [3] [4] | Antibacterial [3] | Triple-halogenated; SAR shows best anti-pathogenic activity among tested analogues [3]. |
| 2-Chlorounguinol | Aspergillus unguis [5] [6] | Antibacterial (vs. MRSA) [6] | MIC/MBC: 2 µg/mL & 16 µg/mL; damaged cell morphology; bound PBP2a protein in silico [6]. |
| Unguinol | Aspergillus unguis [5] [6] | Antibacterial (vs. MRSA) [6] | MIC/MBC: 2 µg/mL & 16 µg/mL against MRSA [6]. |
| Nidulin | Aspergillus unguis [4] [6] | Antibacterial (vs. MRSA) [6] | MIC/MBC: 2 µg/mL & 16 µg/mL against MRSA [6]. |
The data in the table is supported by established laboratory methodologies:
The following diagram illustrates the core structure of depsidones and how specific structural features are linked to their experimental evaluation and reported bioactivities.
The following experimental workflows are established standards in the field for determining the efficacy of a compound against MRSA [1] [2].
The core quantitative measure from these tests is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth [1]. A lower MIC indicates greater potency.
The table below summarizes selected natural products and clinical antibiotics with activity against MRSA, based on information from the search results.
| Compound Name | Source Organism | Class | Anti-MRSA Activity (MIC) | Key Characteristics & Notes |
|---|---|---|---|---|
| Parengyomarin A [3] | Fungus Parengyodontium album | Torrubielin derivative | 0.39 μM [3] | Highly potent; isolated from a mangrove endophyte. |
| Subplenone A [3] | Fungus Subplenodomus sp. | Xanthone dimer | 0.25 μg/mL [3] | Also active against vancomycin-resistant Enterococcus faecium (VRE). |
| Streptophenazines [4] | Bacterium Streptomyces albovinaceus | Phenazine derivatives | 37.74 - 150.23 μM [4] | A class of compounds; Streptophenazine T is a newly identified member. |
| Nidulin [5] | Fungus Aspergillus unguis | Depsidone | Documented activity, specific MIC not in source [5] | A well-studied compound from a marine-derived fungus. |
| Vancomycin [1] | - | Glycopeptide antibiotic | Standard clinical drug; MIC interpreted per CLSI guidelines [1] [2] | Intravenous drug of choice for serious MRSA infections. |
| Linezolid [6] | - | Oxazolidinone antibiotic | Standard clinical drug; high user rating (9.2/10) [6] | Oral and IV options; used for complicated skin infections. |
| Daptomycin [6] [1] | - | Lipopeptide antibiotic | Standard clinical drug [6] [1] | Parenteral alternative to vancomycin; used for bacteremia. |
Since direct data on Emeguisin B is unavailable, here are suggested paths to find the information you need:
The following table summarizes the key experimental findings from a 2025 study on an ethyl acetate extract of Ganoderma lucidum, in which Emeguisin B was identified as one of nine depsidones present [1] [2].
| Test Material | Normal Cell Line | Result (CC50) | Cancer Cell Lines Tested | Results (IC50) |
|---|---|---|---|---|
| Ganoderma lucidum ethyl acetate extract (containing this compound and other depsidones) | Vero (African green monkey kidney epithelial cells) | 121.33 ± 5.06 µg/mL [1] [2] | HepG2 (liver carcinoma), HCT116 (colon carcinoma), MCF7 (breast adenocarcinoma), A549 (lung adenocarcinoma) [1] [2] | Ranged from 85.49 ± 3.04 µg/mL to 104.74 ± 4.73 µg/mL [1] [2] |
The study demonstrates that the extract has selective cytotoxicity, meaning it was more toxic to cancer cells than to normal cells [1] [2]. Another study on depsidones from Aspergillus unguis also reported that certain crude extracts and isolated compounds showed no cytotoxicity against non-cancerous Vero cells at the tested concentrations, supporting the potential for selective toxicity [3].
The cytotoxicity data was generated using standard in vitro methods. Here is a breakdown of the key experimental steps and considerations based on the search results.
For a comprehensive and conclusive comparison guide, it is critical to note the current limitations of the available data:
| Activity | Assay / Model | Result / Value | Citation |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus (SA) | Active (Specific MIC not stated) | [1] |
| Antimicrobial | Methicillin-resistant S. aureus (MRSA) | Active (Specific MIC not stated) | [1] |
| Antimicrobial | Bacillus subtilis (BS) | Active (Specific MIC not stated) | [1] |
| Antimicrobial | Candida albicans (CA) | Active (Specific MIC not stated) | [1] |
| Cytotoxic | Brine shrimp larva lethality test | Strong bioactivity | [1] |
| Cytotoxic | HuCCA-1, HepG2, A549, MOLT-3 cancer cell lines | Weak cytotoxicity | [1] |
| DNA Damage Repair | Anti-E. coli AB3027 assay | Active | [1] |
The biological activities of Emeguisin B were identified through standard microbiological and biochemical assays [1]:
To help visualize the context of this compound research, the diagram below outlines the typical workflow from fungal source to activity testing.
The following diagram illustrates the core chemical structure shared by this compound and related compounds, which is key to their activity.
This compound is one of many bioactive metabolites produced by the fungus Aspergillus unguis [1] [2]. Its core structure is a depsidone, a class of polyketide known for a broad range of biological activities [2].
The table below summarizes the key information available for Emeguisin B.
| Property | Details |
|---|---|
| Compound Name | This compound [1] |
| Compound Class | Depsidone [1] |
| Natural Source | Fruiting bodies of the medicinal mushroom Ganoderma lucidum (Lingzhi/Reishi) [1] |
| Identified Bioactivity | Anticancer potential (based on in silico molecular docking) [1] |
| Molecular Targets (Predicted) | AKT1, CDK2, ERK1, TNFα (cancer-related signaling proteins) [1] |
This compound was recently identified as one of several minor depsidones in Ganoderma lucidum using UHPLC/Q-TOF-MS/MS analysis. Molecular docking studies suggest it has strong binding affinities with key cancer-related proteins, such as AKT1 and CDK2, providing a mechanistic insight into its potential anticancer activity [1]. Depsidones are a rare class of fungal metabolites known for diverse biological properties, though they are seldom reported in mushrooms [1].
Based on the molecular docking targets identified for this compound and related depsidones, the following diagram outlines a proposed signaling pathway through which these compounds may exert anticancer effects.
Proposed Anticancer Mechanism of Depsidones
Given the lack of a defined protocol for this compound, the following workflow synthesizes common methodologies from the literature for investigating such novel fungal compounds.
Workflow for Investigating Bioactive Fungal Compounds
| Feature | Agonodepside A | Emeguisin B |
|---|---|---|
| Basic Structure | Bicyclic depside (two 2,4-dihydroxybenzoic acid rings linked by an ester bond) [1] | Tricyclic depsidone (two 2,4-dihydroxybenzoic acid rings linked by both an ether and an ester bond) [1] |
| Core Biosynthetic Pathway | Assembled by a collaborative pair of highly-reducing (hrPKS) and non-reducing (nrPKS) polyketide synthases (PKS) [1] | Derived from a depside precursor (like agonodepside A) via further tailoring (ether bond formation and decarboxylation) [1] |
| Key Tailoring Steps | Serves as a precursor for depsidones; minimal tailoring from initial polyketide skeleton [1] | Ether bond formation (catalyzed by cytochrome P450 DepG) and decarboxylation (catalyzed by decarboxylase DepF) [1] |
| Reported Bioactivity (Experimental Data) | Antibacterial Activity: MIC values ranging from 5.3 to 22.1 µM against Gram-positive bacteria [2] Cytotoxic Activity: Active against a panel of tumor cell lines [2] | Information on specific experimental values for this compound is not available in the search results. A related compound, emeguisin A, shows much stronger anti-pathogenic activity than depside precursors like agonodepside A [1]. | | Research and Application Status | Isolated and tested from laboratory cultures of marine-derived Aspergillus unguis; serves as a biosynthetic intermediate and a lead antimicrobial compound [2] | Information is limited. The established structure-activity relationship (SAR) suggests that highly halogenated depsidones like this compound are promising candidates for drug development [1]. |
1. Antibacterial Assay (for Agonodepside A) [2]
2. Cytotoxicity Assay (for Agonodepside A) [2]
The following diagram illustrates the biosynthetic pathway connecting agonodepside A to depsidones like this compound, and the subsequent enhancement of their bioactivity.
The missing data on this compound presents a clear opportunity for further investigation. Here are some potential next steps for researchers: